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Compound of Interest

3-Chloro-4-isopropoxybenzoic
Compound Name: d
aci

Cat. No.: B1358719

An In-Depth Technical Guide to 3-Chloro-4-isopropoxybenzoic Acid (CAS: 213598-07-3):
Properties, Synthesis, and Applications in Drug Discovery

Abstract

3-Chloro-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid that has
emerged as a significant building block in the fields of medicinal chemistry and drug discovery.
Its unique structural features—a reactive carboxylic acid handle, a lipophilic isopropoxy group,
and a strategically placed chlorine atom—make it a versatile intermediate for the synthesis of
novel therapeutic agents and other high-value chemical entities. This technical guide provides
a comprehensive overview of its physicochemical properties, outlines a representative
synthetic pathway with detailed protocols, discusses robust analytical methods for
characterization and quality control, and explores its applications in modern drug development.
This document is intended for researchers, synthetic chemists, and drug development
professionals seeking to leverage this compound in their research and development programs.

Core Chemical Identity and Physicochemical
Properties

3-Chloro-4-isopropoxybenzoic acid is a white to off-white crystalline powder under standard
conditions.[1] The molecule's architecture is key to its utility. The carboxylic acid group serves
as a primary point for chemical modification, readily forming esters and amides. The isopropoxy
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group increases lipophilicity, which can enhance membrane permeability of derivative
compounds, while the chlorine atom can influence electronic properties, metabolic stability, and
binding interactions through halogen bonding.

Table 1: Physicochemical and Safety Information

Property Value Source(s)

CAS Number 213598-07-3 [2][3][4]

Molecular Formula C10H11CIO3 [2][3]

Molecular Weight 214.65 g/mol [21[31[4]
3-chloro-4-propan-2-

IUPAC Name ] ] [4]
yloxybenzoic acid
White or off-white crystalline

Appearance [1]
powder

Purity Typically 295-98% [11[4115]

_ CC(C)OC1=CC=C(C(=0)0O)C=

Canonical SMILES [4]
cicl
QXSPLPLQLJAPSM-

InChlKey [2][4]
UHFFFAOYSA-N

Signal Word Warning [2][4]
H302, H315, H319, H332,

Hazard Statements [2][4]

H335

Store in a cool, dry areain a
Storage ) ) [1][5]
tightly closed container.

Synthesis and Purification

The synthesis of 3-Chloro-4-isopropoxybenzoic acid is typically achieved through a
Williamson ether synthesis, a robust and well-established method for forming ethers. This
approach offers high yields and utilizes readily available starting materials.
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Conceptual Synthetic Strategy

The most common strategy involves the O-alkylation of a 3-chloro-4-hydroxybenzoic acid
precursor with an isopropyl halide. The reaction is carried out in the presence of a base to
deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that

subsequently attacks the alkyl halide.
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Caption: Representative workflow for the synthesis of 3-Chloro-4-isopropoxybenzoic acid.
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Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol describes a representative method starting from the methyl ester of 3-chloro-4-
hydroxybenzoic acid to prevent side reactions with the carboxylic acid.

Materials:

Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)

e 2-Bromopropane (1.5 eq)

e Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

e N,N-Dimethylformamide (DMF), anhydrous

e Sodium Hydroxide (NaOH)

e Methanol (MeOH)

o Hydrochloric Acid (HCI), concentrated

o Ethyl acetate, Hexanes

Deionized water

Step 1: O-Alkylation (Ether Formation)

e To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-
chloro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

e Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of
starting material).

e Add 2-bromopropane (1.5 eq) to the mixture.

o Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).
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o Expert Insight: K2COs is a suitable base for this reaction as it is strong enough to
deprotonate the phenol but not the carboxylic acid (if it were unprotected), minimizing side
reactions. DMF is an excellent polar aprotic solvent that promotes the Sn2 reaction rate.

Step 2: Workup and Isolation of the Ester Intermediate

e Once the reaction is complete, cool the mixture to room temperature.

e Pour the reaction mixture into a separatory funnel containing deionized water.

o Extract the aqueous layer three times with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

e Remove the solvent under reduced pressure to yield crude methyl 3-chloro-4-
isopropoxybenzoate, which can be used directly in the next step.

Step 3: Saponification (Ester Hydrolysis)

o Dissolve the crude ester intermediate in a mixture of methanol and water (e.g., 3:1 v/v).

e Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours until the ester
is fully consumed (monitor by TLC).

o Rationale: Base-catalyzed hydrolysis (saponification) is an irreversible and efficient
method for converting the ester to the corresponding carboxylate salt.

Step 4: Acidification and Product Isolation

e Cool the reaction mixture in an ice bath.

e Slowly add concentrated HCI to acidify the solution to a pH of ~1-2, which will precipitate the
carboxylic acid product.

e Collect the solid product by vacuum filtration.

e Wash the filter cake with cold deionized water to remove inorganic salts.
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Step 5: Purification

» Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or
ethyl acetate/hexanes mixture, to yield pure 3-Chloro-4-isopropoxybenzoic acid.

e Dry the final product under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of 3-Chloro-4-
isopropoxybenzoic acid. A combination of chromatographic and spectroscopic techniques is
employed for comprehensive quality control.

Analytical Testing
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Caption: Standard quality control workflow for 3-Chloro-4-isopropoxybenzoic acid.

Table 2: Comparative Overview of Analytical Methods
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Key Information

Method Principle Purpose .
Provided
Reverse-phase ) )
_ Purity assessment Percentage purity,
HPLC-UV chromatography with o ) ) -
i and quantification. detection of impurities.
UV detection.[6]
Chemical shifts,
Nuclear Magnetic i ] integration, and
Structural confirmation __
1H NMR Resonance ) o splitting patterns
and identification. o
spectroscopy. confirming proton
environment.
Mass-to-charge ratio
Liquid ] (m/z) of the molecular
Molecular weight ) o
LC-MS Chromatography- o ion, confirming
verification.
Mass Spectrometry. elemental
composition.
Characteristic
) ) vibrational frequencies
Fourier-Transform Functional group ]
FT-IR for O-H (acid), C=0

Infrared Spectroscopy.

identification.

(acid), and C-O
(ether).

Detailed Protocol: HPLC-UV for Purity Determination

This method is adapted from standard protocols for analyzing aromatic carboxylic acids.[6]

e Instrumentation: HPLC system with a UV-Vis detector.

e Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pm).

» Mobile Phase: Acetonitrile and water (containing 0.1% trifluoroacetic acid), run in an isocratic

or gradient mode.

o Rationale: The C18 stationary phase is nonpolar, making it ideal for retaining and

separating aromatic compounds. TFA is added to acidify the mobile phase, ensuring the

carboxylic acid remains protonated for better peak shape and retention.
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e Flow Rate: 1.0 mL/min.

e Detection Wavelength: ~254 nm.

e Procedure:

o

Prepare a stock solution of the sample in acetonitrile or methanol.

[e]

Create a series of calibration standards by diluting the stock solution.

(¢]

Inject the sample solution into the HPLC system.

[¢]

The purity is calculated based on the area percentage of the main peak relative to the total
area of all peaks detected.

Applications in Medicinal Chemistry and Drug
Development

3-Chloro-4-isopropoxybenzoic acid is not typically an active pharmaceutical ingredient (API)
itself but serves as a crucial intermediate for creating more complex molecules with therapeutic
potential.[5][7] Its value lies in its capacity as a versatile scaffold.

» Scaffold for SAR Studies: The carboxylic acid group is an ideal anchor point for creating
libraries of amides and esters. By reacting the acid with a diverse set of amines or alcohols,
researchers can rapidly generate numerous analogs to explore structure-activity
relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

o Intermediate for Targeted Therapies: Benzoic acid derivatives are core structures in a wide
range of drugs. This compound has been identified as a building block for potential non-
steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[7] The specific substitution
pattern may be useful in developing inhibitors for enzymes like Stearoyl-CoA desaturase 1
(SCD1), which has been implicated in metabolic diseases.[8]

e Prodrug Development: The carboxylic acid functionality can be esterified to create prodrugs,
which are inactive compounds that are metabolized in the body to release the active parent
drug.[9] This strategy can be used to improve solubility, taste, or absorption.
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Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-
Chloro-4-isopropoxybenzoic acid.

e Hazard Identification: The compound is classified as harmful if swallowed (H302) or inhaled
(H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause
respiratory irritation (H335).[2][4]
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 Precautionary Measures:

o

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat (P280).[4]

o

Use only in a well-ventilated area or under a chemical fume hood (P271).[4]

[¢]

Avoid breathing dust, fumes, or vapors (P261).[2]

o

Wash hands thoroughly after handling (P264).[4]

Conclusion

3-Chloro-4-isopropoxybenzoic acid (CAS: 213598-07-3) is a high-value chemical
intermediate with significant applications in pharmaceutical and chemical research. Its well-
defined structure provides a reliable and versatile platform for synthesizing diverse compound
libraries aimed at discovering new therapeutic agents. A thorough understanding of its
properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for its
effective and safe utilization in the laboratory and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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